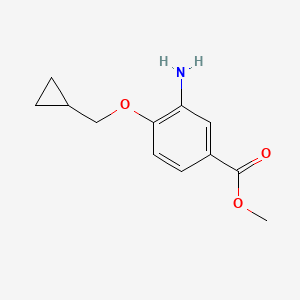

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate

説明

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate is a benzoic acid derivative featuring an amino group at the 3-position and a cyclopropylmethoxy substituent at the 4-position of the aromatic ring. This compound is synthesized via sequential functionalization of the benzoate core, as demonstrated in procedures involving nitro group reduction (e.g., using tin(II) chloride dihydrate) and subsequent cyclopropylmethoxy introduction .

特性

IUPAC Name |

methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJBZYWLAYCFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255019 | |

| Record name | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-59-3 | |

| Record name | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of methyl 3-amino-4-(cyclopropylmethoxy)benzoate generally follows these key steps:

- Introduction of the cyclopropylmethoxy substituent onto the aromatic ring.

- Esterification to form the methyl benzoate.

- Introduction or preservation of the amino group at the 3-position.

The process often involves selective substitution reactions, protection/deprotection strategies, and esterification under controlled conditions.

Preparation via Alkylation of Hydroxybenzoate Derivatives

One common approach involves alkylation of hydroxy-substituted benzoate intermediates with cyclopropylmethyl bromide under basic conditions:

- Starting Material: 3-amino-4-hydroxybenzoic acid or its methyl ester.

- Alkylation: The phenolic hydroxyl group at the 4-position is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or cesium carbonate.

- Reaction Conditions: Typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile at moderate temperatures.

- Outcome: Formation of the 4-(cyclopropylmethoxy) substituent while retaining the amino group at the 3-position.

- Esterification: If starting from the acid, methylation is performed by esterification with methanol in acidic conditions (e.g., hydrochloric acid catalysis) to yield the methyl ester.

Esterification Process

Esterification of the corresponding 3-amino-4-(cyclopropylmethoxy)benzoic acid to the methyl ester is achieved by:

- Reagents: Methanol with an acid catalyst such as hydrochloric acid.

- Conditions: Refluxing the acid in methanol with HCl for several hours (e.g., 7 hours) ensures complete conversion.

- Work-up: Neutralization with sodium hydroxide solution to pH 6-7, followed by extraction with organic solvents like methylene chloride.

- Yield: High yields (around 88-89%) have been reported for similar methyl benzoate esters prepared via this method.

Alternative Synthetic Routes and Considerations

Reduction of Nitro or Nitrile Precursors: In some related benzoate syntheses, the amino group is introduced by catalytic hydrogenation of nitro or nitrile precursors. However, for methyl 3-amino-4-(cyclopropylmethoxy)benzoate, direct alkylation of the hydroxy precursor is more straightforward and avoids multiple reduction steps.

Use of Protecting Groups: When other sensitive functional groups are present, protection of the amino group may be necessary before alkylation to prevent side reactions, followed by deprotection.

Bases and Solvents: Potassium carbonate and cesium carbonate are preferred bases for alkylation due to their efficiency and mildness. Solvents like DMF, acetonitrile, or tetrahydrofuran (THF) provide good solubility and reaction rates.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | 3-amino-4-hydroxybenzoic acid or methyl ester | Cyclopropylmethyl bromide, K2CO3 or Cs2CO3, DMF or acetonitrile, 50-80°C | 3-amino-4-(cyclopropylmethoxy)benzoic acid or ester | Selective O-alkylation at 4-position |

| 2 | Esterification | 3-amino-4-(cyclopropylmethoxy)benzoic acid | Methanol, HCl, reflux 6-8 hours | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | Acid-catalyzed ester formation |

| 3 | Work-up and Purification | Reaction mixture | Neutralization with NaOH, extraction with methylene chloride | Purified methyl ester | High yield, purity confirmed by HPLC |

Research Findings and Optimization Notes

- The alkylation step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- The choice of base affects reaction efficiency; cesium carbonate often provides higher yields than potassium carbonate but at higher cost.

- Esterification under acidic reflux conditions is a classical and reliable method, but alternative mild esterification methods may be explored to preserve sensitive groups.

- Analytical methods such as HPLC, NMR, and mass spectrometry are used to confirm the structure and purity of the final product.

化学反応の分析

Types of Reactions

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

科学的研究の応用

Medicinal Chemistry

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate exhibits various biological activities, making it a candidate for drug development. Research indicates that the compound may possess:

- Anti-inflammatory properties : The amino group can interact with biological macromolecules, potentially influencing enzyme activity and receptor binding.

- Anticancer potential : Derivatives of this compound have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways.

Case Studies in Medicinal Chemistry

- Study on Enzyme Inhibition : Research has demonstrated that methyl 3-amino-4-(cyclopropylmethoxy)benzoate can inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity and the ability to induce apoptosis in malignant cells.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used in the preparation of more complex organic molecules. Key applications include:

- Building Block for Complex Molecules : Methyl 3-amino-4-(cyclopropylmethoxy)benzoate can be utilized as a precursor for synthesizing biologically active compounds.

- Reactivity in Chemical Transformations : The presence of the amino group allows for various chemical reactions, including oxidation and substitution reactions, making it versatile for synthetic chemists.

Potential Therapeutic Applications

The interactions of methyl 3-amino-4-(cyclopropylmethoxy)benzoate with biological targets suggest several therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against specific pathogens, warranting further investigation for potential use in treating infections.

- Antiviral Properties : The compound's unique structure may allow it to interact with viral proteins, potentially inhibiting viral replication.

作用機序

The mechanism of action of Methyl 3-amino-4-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Key structural analogs include:

Key Observations :

- Electronic Effects: The amino group in Methyl 3-amino-4-(cyclopropylmethoxy)benzoate enhances electron density at the 3-position, contrasting with electron-withdrawing nitro analogs (e.g., Methyl 3-nitrobenzoate) .

- Steric Effects : The cyclopropylmethoxy group introduces greater steric hindrance compared to simpler alkoxy substituents (e.g., methoxy) .

Physicochemical Properties

Table 1: Comparative Physical Properties

Analysis :

- Melting Points : The cyclopropylmethoxy group increases melting points compared to smaller substituents (e.g., methoxy).

- Lipophilicity (LogP): The amino group slightly elevates LogP relative to nitro analogs, suggesting improved membrane permeability .

生物活性

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate has a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol. Its structure features a methyl ester group, an amino group, and a cyclopropylmethoxy substituent attached to the benzene ring. This unique arrangement is believed to influence its biological interactions significantly.

The biological activity of methyl 3-amino-4-(cyclopropylmethoxy)benzoate can be attributed to several mechanisms:

- Binding Interactions : The amino group facilitates hydrogen bonding with proteins, enhancing the compound's ability to interact with various biological targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes. For instance, it has been suggested that it could influence detoxification processes by inhibiting detoxification enzymes.

- Receptor Modulation : The cyclopropylmethoxy group may enhance lipophilicity and membrane permeability, improving bioavailability and receptor binding capabilities.

Research indicates that methyl 3-amino-4-(cyclopropylmethoxy)benzoate exhibits several significant biochemical properties:

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Potential : There are indications that this compound could have anticancer effects, warranting further pharmacological investigation.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, methyl 3-amino-4-(cyclopropylmethoxy)benzoate was tested against various enzymes involved in metabolic pathways. It was found to significantly inhibit certain detoxification enzymes, leading to an accumulation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This effect may contribute to its anticancer properties by promoting apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetics of methyl 3-amino-4-(cyclopropylmethoxy)benzoate suggest that its bioavailability is influenced by its chemical structure. The presence of the cyclopropyl group may enhance membrane permeability, facilitating better absorption in biological systems. Further studies are needed to evaluate its pharmacokinetic profile comprehensively.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-4-(cyclopropylmethoxy)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and protection/deprotection strategies. For example, intermediates like methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate can be prepared by reacting 3,4-dihydroxybenzoate derivatives with cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) at 40°C in acetone . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction duration (18–24 hours) to minimize byproducts like bis-substituted derivatives. Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) is critical for purification .

Q. Which spectroscopic and crystallographic methods are recommended for structural validation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring hydrogen bonding interactions (e.g., C–H⋯O) are resolved. Example: Intermolecular hydrogen bonds in the crystal lattice confirm molecular packing .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve key signals, such as methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 236.1) .

Q. How can solubility and stability be assessed for this compound in experimental settings?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitoring via TLC or LC-MS. Hydrolysis of the ester group is a common degradation pathway .

Advanced Research Questions

Q. How can computational tools like AutoDock4 predict the bioactivity of Methyl 3-amino-4-(cyclopropylmethoxy)benzoate derivatives?

AutoDock4 enables molecular docking to assess binding affinities to target proteins (e.g., phosphodiesterase-4). Key steps:

- Prepare the ligand (protonation states, energy minimization).

- Define flexible receptor residues (e.g., active-site sidechains).

- Use Lamarckian genetic algorithms for docking simulations. Validate with cross-docking experiments (RMSD <2.0 Å) .

- Example: Derivatives with electron-withdrawing groups (e.g., –Br, –CN) may enhance binding via hydrophobic interactions .

Q. What strategies mitigate byproduct formation during synthesis, such as bis-substituted derivatives?

- Temperature control : Lower reaction temperatures (e.g., –35°C for stepwise substitutions) reduce undesired side reactions .

- Selective protection : Use tert-butyldimethylsilyl (TBDMS) groups to block reactive hydroxyl sites before introducing the cyclopropylmethoxy group .

- Chromatographic separation : MPLC with gradient elution (hexane/EtOAc) isolates mono-substituted products from bis-substituted byproducts .

Q. How can structural contradictions in crystallographic data be resolved?

Q. What role does Methyl 3-amino-4-(cyclopropylmethoxy)benzoate play in developing PDE4 inhibitors?

As a precursor to roflumilast analogs, its structure-activity relationship (SAR) is studied by modifying the cyclopropylmethoxy and amino groups. Key assays:

Q. How are analogs with modified substituents (e.g., –Br, –CN) synthesized and characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。